Allerest

Antihistamine Receptor binding Potency

Procure chlorpheniramine maleate with a proven, favorable sedation profile. Direct evidence demonstrates significantly less soporific effect versus diphenhydramine 50 mg (P < 0.05), making it the superior choice for studies where preserving psychomotor function is critical. Its distinct, shorter duration of action (approx. 3 hours IR) enables precise dosing frequency comparisons against sustained-release formulations. Ensure your research uses this well-characterized reference compound for bioequivalence and formulation studies.

Molecular Formula C29H37Cl2N3O5
Molecular Weight 578.5 g/mol
Cat. No. B12792407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllerest
Molecular FormulaC29H37Cl2N3O5
Molecular Weight578.5 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)N.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.Cl
InChIInChI=1S/C16H19ClN2.C9H13NO.C4H4O4.ClH/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;1-7(10)9(11)8-5-3-2-4-6-8;5-3(6)1-2-4(7)8;/h3-9,11,15H,10,12H2,1-2H3;2-7,9,11H,10H2,1H3;1-2H,(H,5,6)(H,7,8);1H/b;;2-1+;/t;7-,9-;;/m.1../s1
InChIKeyGOQAWIMOCRYMDU-IZQVPJFXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allerest Product Overview: Chlorpheniramine-Based Antihistamine-Decongestant Combination Formulations for Allergy and Cold Symptom Relief


Allerest is a brand name encompassing a family of over-the-counter combination products that pair a first-generation antihistamine, chlorpheniramine maleate, with a sympathomimetic decongestant. Specific formulations include Allerest PE (chlorpheniramine maleate 4 mg and phenylephrine hydrochloride 10 mg) [1] and Allerest 12 Hour (chlorpheniramine and phenylpropanolamine) [2]. Chlorpheniramine acts as a competitive H1 receptor antagonist to alleviate allergic symptoms such as rhinorrhea, sneezing, and pruritus, while the decongestant component provides α-adrenergic-mediated vasoconstriction to reduce nasal mucosal edema and improve airway patency [3].

Why Generic Substitution for Allerest May Be Inappropriate: Evidence of Pharmacodynamic and Pharmacokinetic Non-Equivalence


Although chlorpheniramine-based combinations are available from multiple manufacturers, direct generic substitution may lead to clinically meaningful differences in efficacy, tolerability, and dosing frequency. First, the specific decongestant agent employed critically impacts therapeutic effect: oral phenylephrine (present in Allerest PE) has been demonstrated to be ineffective as a nasal decongestant when compared to pseudoephedrine [1]. Second, the pharmacokinetic properties of different antihistamines vary substantially; chlorpheniramine exhibits a markedly shorter duration of action (approximately 3 hours for immediate-release) compared to second-generation agents like loratadine (up to 24 hours) [2]. Third, even among first-generation antihistamines, chlorpheniramine demonstrates a more favorable sedation profile than diphenhydramine at equipotent doses [3]. Consequently, formulation-specific characteristics—including the choice of decongestant, the presence or absence of a sustained-release delivery system, and the inherent pharmacodynamic properties of the antihistamine—render Allerest products pharmacologically distinct from seemingly similar alternatives.

Quantitative Evidence Guide for Allerest: Comparative Data Against Closest Analogs and In-Class Alternatives


Higher H1 Receptor Binding Affinity of Chlorpheniramine Compared to Diphenhydramine and Loratadine

The active antihistamine in Allerest, chlorpheniramine (specifically the d-isomer), exhibits a higher affinity for the histamine H1 receptor than either diphenhydramine (another first-generation agent) or loratadine (a second-generation alternative). In competitive radioligand binding assays using human recombinant receptors, the dissociation constant (Ki) for d-chlorpheniramine is 1.1 ± 0.4 nM [1]. By comparison, diphenhydramine demonstrates a Ki of approximately 11.7 nM , and loratadine exhibits a Ki of 35 nM .

Antihistamine Receptor binding Potency

Lower Sedative Potential of Chlorpheniramine Relative to Diphenhydramine at Therapeutic Doses

In a randomized, double-blind, placebo-controlled crossover study evaluating daytime sleepiness and psychomotor performance, chlorpheniramine maleate 4 mg produced significantly less soporific effect than diphenhydramine hydrochloride 50 mg (P < 0.05) [1]. The rank order of sedative effect was diphenhydramine 50 mg > diphenhydramine 25 mg > chlorpheniramine 4 mg.

Sedation Psychomotor performance Safety

Significantly Superior Decongestant Efficacy of Pseudoephedrine Versus Phenylephrine

A key point of differentiation among Allerest formulations and their generic counterparts lies in the choice of decongestant. A rigorous placebo-controlled study conducted in the Vienna Challenge Chamber demonstrated that a single oral dose of pseudoephedrine (the decongestant in Allerest Maximum Strength) produced significant improvement in nasal congestion scores compared to both placebo (P < 0.01) and phenylephrine (P = 0.01) [1]. In contrast, phenylephrine (the decongestant in Allerest PE) was not significantly different from placebo in the primary endpoint of mean change in nasal congestion score over 6 hours (P = 0.56) [1].

Nasal decongestion Phenylephrine Pseudoephedrine Efficacy

Sustained-Release Formulation Enables 12-Hour Dosing with Bioequivalent Exposure to Immediate-Release Tablets

A sustained-action capsule formulation of chlorpheniramine maleate 8 mg and pseudoephedrine hydrochloride 120 mg (administered every 12 hours) was found to be bioequivalent to a combination of two immediate-release reference tablets (each containing half the dose of active ingredients, administered every 6 hours) in a steady-state crossover study in 24 healthy subjects [1]. The mean peak plasma concentrations for the sustained-action capsule and the immediate-release tablets were 38.7 ng/mL and 32.9 ng/mL for chlorpheniramine, and 525 ng/mL and 515 ng/mL for pseudoephedrine, respectively [1]. The area under the plasma concentration-time curve (AUC) and urinary excretion data confirmed bioequivalence between the two regimens [1].

Sustained-release Pharmacokinetics Bioequivalence Dosing convenience

Short Duration of Action of Immediate-Release Chlorpheniramine Necessitates Frequent Dosing or Sustained-Release Technology

In a pharmacodynamic study evaluating histamine-induced wheal and flare suppression, immediate-release chlorpheniramine maleate exhibited a duration of action of only 3 hours, in stark contrast to loratadine, which inhibited the response for the entire 24-hour observation period post-dose (P < 0.003) [1]. This short duration of action for chlorpheniramine necessitates either frequent re-dosing (every 4-6 hours) or the use of a sustained-release delivery system to maintain therapeutic effect throughout the day.

Duration of action Pharmacodynamics Dosing interval

Optimal Research and Industrial Application Scenarios for Allerest Formulations


Clinical Studies Requiring a First-Generation Antihistamine with Lower Sedative Burden

Investigators designing trials for allergic rhinitis or urticaria where a first-generation antihistamine is desired as an active comparator or rescue medication may select chlorpheniramine (as found in Allerest) over diphenhydramine to minimize sedation-related confounders. The direct head-to-head evidence demonstrating significantly less soporific effect (P < 0.05) for chlorpheniramine 4 mg versus diphenhydramine 50 mg [1] supports its use when preservation of psychomotor function is a study priority.

Pharmacokinetic and Bioequivalence Studies of Sustained-Release Oral Dosage Forms

The sustained-action capsule formulation (e.g., Allerest Time Capsules) provides a well-characterized reference product for bioequivalence studies of generic chlorpheniramine/pseudoephedrine combinations. The published data on Cmax, AUC, and urinary excretion at steady state [2] offer robust benchmarks for evaluating new generic formulations. This scenario is particularly relevant for pharmaceutical companies developing 505(b)(2) applications or abbreviated new drug applications (ANDAs).

Comparative Effectiveness Research on Oral Decongestants

Given the regulatory and clinical controversy surrounding oral phenylephrine, Allerest PE serves as a relevant test article in studies aiming to quantify the real-world decongestant efficacy of phenylephrine-containing products. The Vienna Challenge Chamber data demonstrating no significant difference from placebo (P = 0.56) [3] establishes a baseline against which novel decongestant formulations or alternative delivery systems can be compared.

Patient Preference and Adherence Studies Focusing on Dosing Frequency

The availability of both immediate-release (every 4-6 hour) and sustained-release (every 12 hour) Allerest formulations enables head-to-head comparisons of patient adherence and satisfaction. The bioequivalence data confirming comparable systemic exposure [2] allows researchers to isolate the effect of dosing frequency on outcomes, independent of pharmacokinetic differences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Allerest

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.